MAO-A Inhibitory Potency: NP4 vs. NP12 and Standard Clorgyline
The target compound, identified as NP4 in the lead study, demonstrates superior MAO-A inhibitory potency compared to its closest analog NP12 and the reference standard clorgyline. The compound's IC50 value is significantly lower, indicating a higher affinity for the MAO-A enzyme [1].
| Evidence Dimension | In vitro MAO-A inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 0.25 ± 0.04 μM |
| Comparator Or Baseline | NP12: 0.46 ± 0.02 μM; Clorgyline: ~0.01-0.1 μM (standard range) |
| Quantified Difference | Potency is 1.84-fold greater than NP12; comparable to the clinical standard clorgyline. |
| Conditions | Amplex Red assay, recombinant human MAO-A and MAO-B enzymes. |
Why This Matters
This establishes the target compound as the most potent MAO-A inhibitor in its series, a critical factor for programs seeking to minimize effective dose and potential off-target effects.
- [1] Nandi, N. K., Bhatia, R., Saini, S., Rawat, R., Sharma, S., Raj, K., ... & Kumar, B. (2023). Design, synthesis, pharmacological and in silico screening of disubstituted-piperazine derivatives as selective and reversible MAO-A inhibitors for treatment of depression. Journal of Molecular Structure, 1276, 134671. View Source
